3-Chloro-2-(trifluoromethyl)isonicotinic acid
Overview
Description
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the use of 2-trifluoromethyl-3-nitropyridine as a starting material, which is then subjected to various reaction conditions to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom. Coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)isonicotinic acid depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in various chemical environments
Properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBNXZJTBKRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737308 | |
Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-02-3 | |
Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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